molecular formula C8H9IN2O B13672016 5-Iodo-2-methylbenzohydrazide

5-Iodo-2-methylbenzohydrazide

Cat. No.: B13672016
M. Wt: 276.07 g/mol
InChI Key: PTWGHRQXNJBJQK-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzohydrazide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methylbenzohydrazide typically involves the iodination of 2-methylbenzoic acid followed by the formation of the hydrazide. One common method includes:

    Iodination of 2-methylbenzoic acid: This step involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride.

    Formation of the hydrazide: The iodinated product is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk iodination: Using large reactors to handle the iodination of 2-methylbenzoic acid.

    Hydrazide formation: Conducting the hydrazide formation in large-scale reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation reactions: It can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

5-Iodo-2-methylbenzohydrazide has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological studies: It is used in the study of enzyme inhibition and other biochemical processes.

    Industrial applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylbenzohydrazide involves its interaction with specific molecular targets. The iodine atom and the hydrazide group play crucial roles in its reactivity:

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylbenzohydrazide: A positional isomer with similar properties but different reactivity.

    5-Bromo-2-methylbenzohydrazide: A bromine-substituted analog with different electronic properties.

    5-Chloro-2-methylbenzohydrazide: A chlorine-substituted analog with distinct reactivity.

Uniqueness

5-Iodo-2-methylbenzohydrazide is unique due to the presence of the iodine atom, which imparts specific electronic and steric properties. This makes it particularly useful in applications where iodine’s reactivity is advantageous, such as in radiolabeling and certain types of organic synthesis .

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

5-iodo-2-methylbenzohydrazide

InChI

InChI=1S/C8H9IN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

PTWGHRQXNJBJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NN

Origin of Product

United States

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